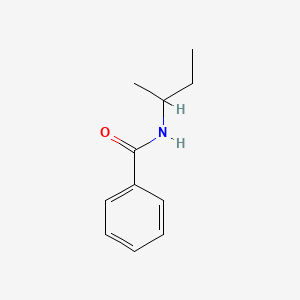![molecular formula C18H21NO B11991833 N-[(E)-(4-butoxyphenyl)methylidene]-4-methylaniline CAS No. 29971-60-6](/img/structure/B11991833.png)
N-[(E)-(4-butoxyphenyl)methylidene]-4-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(E)-(4-butoxyphenyl)methylidene]-4-methylaniline is a Schiff base compound, characterized by the presence of an imine group (C=N) formed through the condensation of an aldehyde and an amine. Schiff bases are known for their versatility in various chemical reactions and their applications in different fields such as coordination chemistry, catalysis, and biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(4-butoxyphenyl)methylidene]-4-methylaniline typically involves the condensation reaction between 4-butoxybenzaldehyde and 4-methylaniline. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
4-butoxybenzaldehyde+4-methylaniline→this compound+H2O
The reaction mixture is heated under reflux for several hours, and the progress of the reaction is monitored using thin-layer chromatography (TLC). After completion, the solvent is evaporated, and the crude product is purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and mixing, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : N-[(E)-(4-butoxyphenyl)methylidene]-4-methylaniline can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of corresponding N-oxides or other oxidized derivatives.
-
Reduction: : The imine group in this compound can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
-
Substitution: : The aromatic rings in this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, halogens (Cl₂, Br₂) for halogenation
Major Products Formed
Oxidation: N-oxides, other oxidized derivatives
Reduction: Corresponding amines
Substitution: Various substituted aromatic derivatives
Applications De Recherche Scientifique
N-[(E)-(4-butoxyphenyl)methylidene]-4-methylaniline has several applications in scientific research:
-
Chemistry: : It is used as a ligand in coordination chemistry to form complexes with transition metals
-
Biology: : Schiff bases, including this compound, are investigated for their biological activities, such as antimicrobial, antifungal, and anticancer properties. They are also used in the design of enzyme inhibitors.
-
Medicine: : Due to their biological activities, Schiff bases are explored as potential therapeutic agents. This compound may be studied for its pharmacological properties and potential use in drug development.
-
Industry: : Schiff bases are used in the development of dyes, pigments, and polymers. This compound can be used as an intermediate in the synthesis of these materials.
Mécanisme D'action
The mechanism of action of N-[(E)-(4-butoxyphenyl)methylidene]-4-methylaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The imine group can form reversible covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition. The aromatic rings may also participate in π-π interactions with biological targets.
Comparaison Avec Des Composés Similaires
N-[(E)-(4-butoxyphenyl)methylidene]-4-methylaniline can be compared with other Schiff bases, such as:
-
N-[(E)-(4-methoxyphenyl)methylidene]-4-methylaniline: : Similar structure but with a methoxy group instead of a butoxy group. It may have different solubility and reactivity properties.
-
N-[(E)-(4-chlorophenyl)methylidene]-4-methylaniline: : Contains a chlorine atom, which can influence its electronic properties and reactivity.
-
N-[(E)-(4-nitrophenyl)methylidene]-4-methylaniline: : The nitro group can significantly alter the compound’s electronic properties, making it more reactive in certain types of reactions.
The uniqueness of this compound lies in its specific substituents, which can influence its solubility, reactivity, and biological activity compared to other Schiff bases.
Propriétés
Numéro CAS |
29971-60-6 |
|---|---|
Formule moléculaire |
C18H21NO |
Poids moléculaire |
267.4 g/mol |
Nom IUPAC |
1-(4-butoxyphenyl)-N-(4-methylphenyl)methanimine |
InChI |
InChI=1S/C18H21NO/c1-3-4-13-20-18-11-7-16(8-12-18)14-19-17-9-5-15(2)6-10-17/h5-12,14H,3-4,13H2,1-2H3 |
Clé InChI |
DAZXLRVNORTXSI-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[1-({[3-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]-2,2-dimethylpropanamide](/img/structure/B11991774.png)
![4-chloro-N-[2,2,2-trichloro-1-(2,3-dichloroanilino)ethyl]benzamide](/img/structure/B11991789.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11991793.png)

![(2-{(E)-[(2-pyrazinylcarbonyl)hydrazono]methyl}phenoxy)acetic acid](/img/structure/B11991803.png)
![N'-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11991806.png)
![7,9-Dichloro-2-(4-methoxyphenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11991816.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11991821.png)
![5-(3,4-Dimethoxyphenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11991825.png)
